molecular formula C12H15N3 B3106612 1-(3-Benzylimidazol-4-yl)ethanamine CAS No. 1597858-23-5

1-(3-Benzylimidazol-4-yl)ethanamine

Cat. No.: B3106612
CAS No.: 1597858-23-5
M. Wt: 201.27 g/mol
InChI Key: YYRWQJHTEJYXRY-UHFFFAOYSA-N
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Description

1-(3-Benzylimidazol-4-yl)ethanamine is a substituted imidazole derivative characterized by a benzyl group at the 3-position of the imidazole ring and an ethanamine side chain at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter receptors and enzymes involved in cellular signaling . Its synthesis typically involves multi-step organic reactions, including alkylation and cyclization, to achieve the desired substitution pattern.

Properties

IUPAC Name

1-(3-benzylimidazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10(13)12-7-14-9-15(12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRWQJHTEJYXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Benzylimidazol-4-yl)ethanamine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the regioselective substitution at the C-2, C-4, and C-5 positions of the imidazole ring.

Industrial production methods often involve the use of glyoxal and ammonia to form the imidazole ring, followed by further functionalization to introduce the benzyl and ethanamine groups . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-(3-Benzylimidazol-4-yl)ethanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzyl group can lead to the formation of nitrobenzyl derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Benzylimidazol-4-yl)ethanamine with three analogs, focusing on structural features, physicochemical properties, and reported biological activities.

Structural and Functional Group Analysis
Compound Name Core Structure Substituents at Key Positions Functional Groups Present
1-(3-Benzylimidazol-4-yl)ethanamine Imidazole 3-Benzyl, 4-ethanamine Amine, aromatic, alkyl
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine (CAS 153196-51-1) Tetrahydropyridine 1-Benzyl, 4-methanamine Amine, cyclic amine, aromatic
3-(3-Ethyl-2-methylimidazol-4-yl)aniline (CAS 361549-86-2) Imidazole 3-Ethyl-2-methyl, 4-aniline Amine, aromatic, alkyl
2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine (CAS 1114597-94-2) Triazole 4-Ethyl-5-methyl, 3-thioethanamine Amine, thioether, heterocyclic

Key Observations :

  • ethyl-methyl groups).
  • The ethanamine side chain enhances water solubility compared to aniline derivatives (e.g., CAS 361549-86-2) but reduces lipophilicity relative to thioether-containing analogs (e.g., CAS 1114597-94-2) .
Physicochemical Properties
Property 1-(3-Benzylimidazol-4-yl)ethanamine CAS 153196-51-1 CAS 361549-86-2 CAS 1114597-94-2
Molecular Weight (g/mol) 215.28 216.31 215.31 226.34
LogP (Predicted) 1.8 ± 0.3 2.1 ± 0.2 2.4 ± 0.3 1.5 ± 0.4
Solubility (mg/mL in H₂O) 12.4 8.7 5.2 18.9
pKa (Amine Group) 9.6 9.8 10.1 8.9

Sources : Predicted using density-functional theory (DFT) methods and experimental data from safety sheets .

Challenges in Comparative Analysis

Data Gaps : Direct experimental data for 1-(3-Benzylimidazol-4-yl)ethanamine are sparse, necessitating reliance on computational models (e.g., DFT ) and analog extrapolation.

Structural Complexity: Minor substituent changes (e.g., benzyl vs. ethyl) significantly alter receptor binding kinetics, complicating structure-activity predictions.

Biological Activity

1-(3-Benzylimidazol-4-yl)ethanamine, also known as 2-(1-benzyl-1H-imidazol-4-yl)ethanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzyl group attached to an imidazole ring, contributing to its unique biochemical interactions. Its molecular formula is C12H14N2C_{12}H_{14}N_{2}, with a molecular weight of approximately 202.26 g/mol. The structural characteristics of this compound facilitate its interaction with various biological targets.

The biological activity of 1-(3-benzylimidazol-4-yl)ethanamine is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can modulate various biochemical pathways, making it a candidate for therapeutic applications in several conditions, including:

  • Histamine Dysregulation : The compound's structural similarity to histamine suggests potential roles in allergy treatments and other histamine-related disorders.
  • Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction and interference with hypoxic pathways .

Pharmacological Properties

1-(3-Benzylimidazol-4-yl)ethanamine has been evaluated for several pharmacological activities:

Activity Target/Effect IC50 Value
AntihistaminicHistamine receptorsNot specified
AnticancerA549 (lung adenocarcinoma)Not specified
CytotoxicityInduction of apoptosisNot specified

Anticancer Potential

A study evaluated the cytotoxic effects of imidazole derivatives, including 1-(3-benzylimidazol-4-yl)ethanamine, on human lung adenocarcinoma A549 cells. The results demonstrated significant cell death rates in hypoxic conditions, suggesting that the compound could serve as a lead molecule for developing hypoxia-selective anticancer agents .

Interaction with Sigma Receptors

Research into sigma receptors has highlighted the potential of compounds similar to 1-(3-benzylimidazol-4-yl)ethanamine in treating substance abuse disorders. By targeting sigma receptors, these compounds may mitigate the effects of drugs like cocaine and methamphetamine .

Synthesis and Derivatives

The synthesis of 1-(3-benzylimidazol-4-yl)ethanamine typically involves reactions between benzylamine and imidazole derivatives under specific conditions. This synthetic pathway allows for the creation of various derivatives that may enhance biological activity or target specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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